Superior Potency and Selectivity vs Tamoxifen in ER+ Cells
Neo-tanshinlactone exhibits superior potency and selectivity compared to the standard-of-care selective estrogen receptor modulator (SERM) tamoxifen citrate. In direct head-to-head in vitro evaluation, neo-tanshinlactone was 10-fold more potent and 20-fold more selective against estrogen receptor-positive (ER+) human breast cancer cell lines [1]. This differential activity establishes neo-tanshinlactone as a mechanistically distinct lead compound with potential advantages over tamoxifen in targeted anti-breast cancer research applications.
| Evidence Dimension | Potency and selectivity against ER+ breast cancer cells |
|---|---|
| Target Compound Data | 10-fold more potent; 20-fold more selective |
| Comparator Or Baseline | Tamoxifen citrate |
| Quantified Difference | 10× potency increase; 20× selectivity increase |
| Conditions | In vitro cell proliferation assays using ER+ human breast cancer cell lines |
Why This Matters
This quantitative superiority in potency and selectivity enables researchers to investigate ER+ breast cancer mechanisms with a tool compound that outperforms the clinical benchmark tamoxifen, reducing off-target effects and enhancing assay signal-to-noise ratios in selective cytotoxicity studies.
- [1] Wang X, Bastow KF, Sun CM, Lin YL, Yu HJ, Don MJ, Wu TS, Nakamura S, Lee KH. Antitumor agents. 239. Isolation, structure elucidation, total synthesis, and anti-breast cancer activity of neo-tanshinlactone from Salvia miltiorrhiza. J Med Chem. 2004;47(23):5816-5819. View Source
